molecular formula C11H12O B14599003 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one CAS No. 61063-72-7

3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one

Cat. No.: B14599003
CAS No.: 61063-72-7
M. Wt: 160.21 g/mol
InChI Key: ASIWXNCGNSMNAB-UHFFFAOYSA-N
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Description

3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one is a complex organic compound that belongs to the class of azulenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one typically involves multi-step organic reactions. Common starting materials include cyclohexanone derivatives and specific reagents that facilitate the formation of the azulenone ring structure. Reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azulenones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azulenone derivatives: Compounds with similar azulenone ring structures.

    Cyclohexanone derivatives: Compounds with similar cyclohexanone moieties.

Uniqueness

3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one is unique due to its specific ring structure and potential applications. Its distinct chemical properties and reactivity make it a valuable compound for various research and industrial applications.

Properties

CAS No.

61063-72-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

tricyclo[5.4.0.02,9]undeca-3,5-dien-10-one

InChI

InChI=1S/C11H12O/c12-11-6-9-7-3-1-2-4-8(9)10(11)5-7/h1-4,7-10H,5-6H2

InChI Key

ASIWXNCGNSMNAB-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC3C1C(=O)CC23

Origin of Product

United States

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